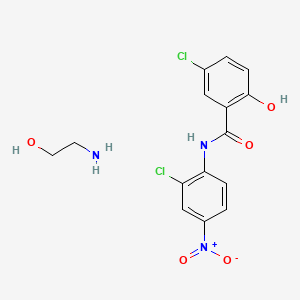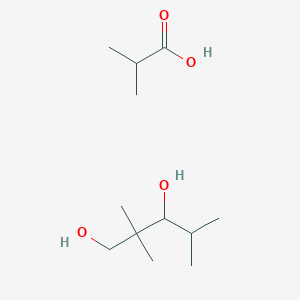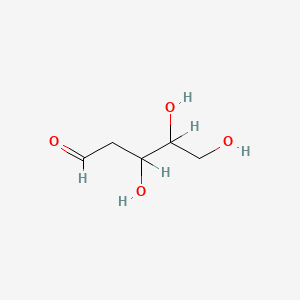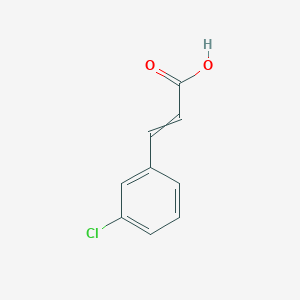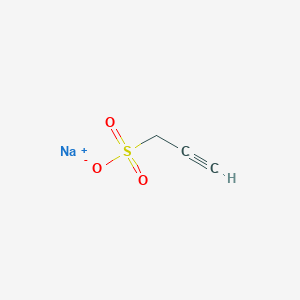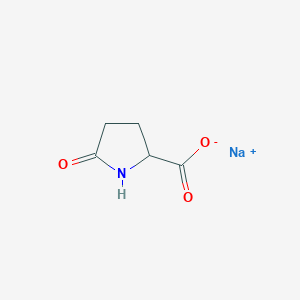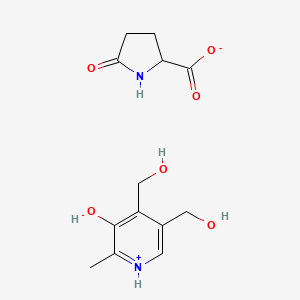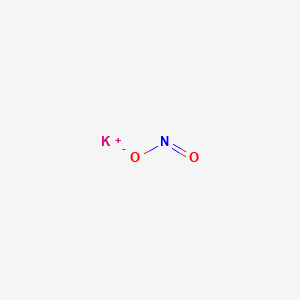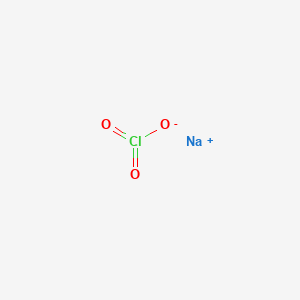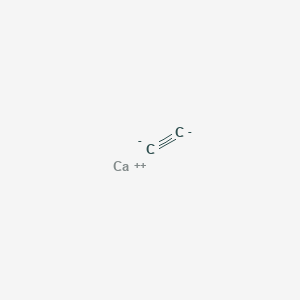
calcium;acetylide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as calcium;acetylide is known for its significant role in various scientific and industrial applications. It is primarily recognized for its diagnostic capabilities in prostate cancer, where it is used as a prostate cancer antigen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of calcium;acetylide involves complex synthetic routes. One of the common methods includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various compounds, including this compound. The preparation involves the enzymatic action on carbohydrates, specifically using glucosyltransferase to degrade starch .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced biotechnological processes. These methods ensure the compound’s stability and solubility, making it suitable for various applications in the food and pharmaceutical industries .
Analyse Des Réactions Chimiques
Types of Reactions
calcium;acetylide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions involving this compound typically use reagents such as dialumane, which reacts with carbodiimides through insertion, cycloaddition, and hydrogen transfer processes . The conditions for these reactions are carefully controlled to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of this compound include formamidinate products, especially when reacting with bulkier carbodiimides .
Applications De Recherche Scientifique
calcium;acetylide has a wide range of applications in scientific research, including:
Chemistry: It is used in the study of host-guest complexes and the development of new synthetic methods.
Biology: It plays a crucial role in understanding the interactions between biological molecules and synthetic compounds.
Industry: It is used in the food industry to improve the solubility and stability of various compounds.
Mécanisme D'action
The mechanism of action of calcium;acetylide involves its interaction with specific molecular targets and pathways. For instance, in the context of prostate cancer diagnosis, this compound acts as a prostate cancer antigen, binding to specific receptors and enabling the detection of cancerous cells .
Comparaison Avec Des Composés Similaires
calcium;acetylide can be compared with other similar compounds based on its structure and applications. Some of the similar compounds include:
CID 2632: Known for its role as an anti-bacterial agent.
CID 6540461: Another compound with significant biological activity.
CID 5362065: Used in various pharmaceutical applications.
CID 5479530: A cephalosporin antibiotic with a similar structure.
Compared to these compounds, this compound stands out due to its unique diagnostic capabilities in prostate cancer and its role in treating chronic graft-versus-host disease.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
calcium;acetylide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.Ca/c1-2;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXRSLJINYRGFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[C-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[C-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Ca |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
